N-(1,2-benzoxazol-3-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide
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Overview
Description
N-(1,2-BENZOXAZOL-3-YL)-4H,5H-NAPHTHO[1,2-B]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-BENZOXAZOL-3-YL)-4H,5H-NAPHTHO[1,2-B]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring is synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Formation of Naphthothiophene Ring: The naphthothiophene ring system is synthesized through cyclization reactions involving thiophene derivatives and naphthalene-based precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-BENZOXAZOL-3-YL)-4H,5H-NAPHTHO[1,2-B]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and naphthothiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, alcohols.
Substitution: Halogenated derivatives, substituted amides.
Scientific Research Applications
N-(1,2-BENZOXAZOL-3-YL)-4H,5H-NAPHTHO[1,2-B]THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,2-BENZOXAZOL-3-YL)-4H,5H-NAPHTHO[1,2-B]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Exhibits antibacterial and antioxidant properties.
Uniqueness
N-(1,2-BENZOXAZOL-3-YL)-4H,5H-NAPHTHO[1,2-B]THIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of benzoxazole and naphthothiophene moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14N2O2S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |
InChI |
InChI=1S/C20H14N2O2S/c23-20(21-19-15-7-3-4-8-16(15)24-22-19)17-11-13-10-9-12-5-1-2-6-14(12)18(13)25-17/h1-8,11H,9-10H2,(H,21,22,23) |
InChI Key |
WJORGFUSYHQLBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NC4=NOC5=CC=CC=C54 |
Origin of Product |
United States |
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